N-(4-CYANOPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CYANOPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETAMIDE is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a cyano group attached to a phenyl ring and a fluorophenyl group linked via a sulfanyl bridge to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CYANOPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETAMIDE typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzyl isothiocyanate.
Cyclization: The intermediate is then reacted with 4-cyanophenylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-CYANOPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-CYANOPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds.
Mechanism of Action
The mechanism of action of N-(4-CYANOPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The cyano and fluorophenyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-CYANOPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETAMIDE
- **N-(4-CYANOPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE
- **N-(4-CYANOPHENYL)-2-{[(4-BROMOPHENYL)METHYL]SULFANYL}ACETAMIDE
Uniqueness
This compound is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability compared to its chloro and bromo analogs. This makes it a more attractive candidate for drug development and other applications.
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-[(4-fluorophenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c17-14-5-1-13(2-6-14)10-21-11-16(20)19-15-7-3-12(9-18)4-8-15/h1-8H,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAYPGJVTDNOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=CC=C(C=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.